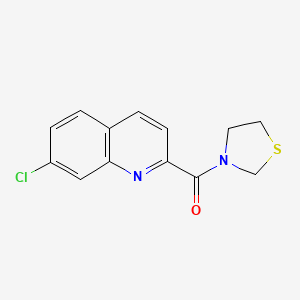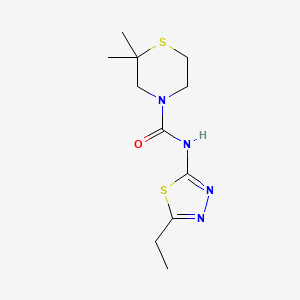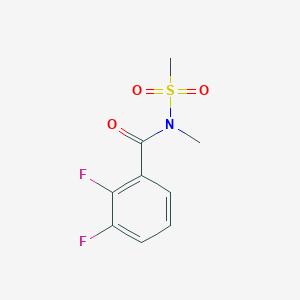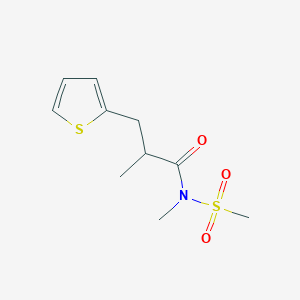
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide, also known as FDMS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.
Mechanism of Action
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide increases the levels of these endocannabinoids, which bind to the cannabinoid receptors in the brain and exert their effects.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has also been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function and memory.
Advantages and Limitations for Lab Experiments
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and soluble in water, making it easy to administer to animals. However, 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its effects.
Future Directions
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has shown great promise as a potential therapeutic agent for a variety of diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for repeated dosing. Additionally, studies could investigate the potential for 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide to be used in combination with other drugs to enhance its effects. Finally, further research is needed to fully understand the long-term effects of 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide on the endocannabinoid system and its potential for clinical use.
Synthesis Methods
The synthesis of 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpropanal in the presence of a base to form the corresponding aldol product. This intermediate is then treated with methylsulfonyl chloride and sodium hydride to obtain 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide in high yield and purity.
Scientific Research Applications
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and anxiety disorders. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have neuroprotective and analgesic effects. 3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide has also been investigated for its role in regulating food intake and body weight, making it a potential target for the treatment of obesity.
properties
IUPAC Name |
3-(2-fluorophenyl)-N,2-dimethyl-N-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9(12(15)14(2)18(3,16)17)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXDWZPIVCNGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)








![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)


